molecular formula C9H17ClN2O B3234491 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide CAS No. 1353976-70-1

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B3234491
CAS No.: 1353976-70-1
M. Wt: 204.70 g/mol
InChI Key: IKPKGEJKIGCLCP-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, an ethyl group, and a methyl-pyrrolidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, ethylamine, and 1-methylpyrrolidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or solvents to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Nucleophiles: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide oxides, while reduction may produce N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-ethylamine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for receptors or enzymes.

    Medicine: Research may explore its potential therapeutic effects, such as its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-ethylacetamide: Lacks the pyrrolidinyl group, making it less complex.

    N-Ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide: Lacks the chloro group, which may affect its reactivity.

    2-Chloro-N-(1-methyl-pyrrolidin-3-yl)-acetamide: Lacks the ethyl group, altering its chemical properties.

Uniqueness

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is unique due to the presence of all three functional groups (chloro, ethyl, and methyl-pyrrolidinyl) in its structure. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPKGEJKIGCLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201063
Record name Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353976-70-1
Record name Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353976-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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